molecular formula C12H7Br3O B14232499 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- CAS No. 819851-08-6

3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)-

Cat. No.: B14232499
CAS No.: 819851-08-6
M. Wt: 406.89 g/mol
InChI Key: NJPUJKUXSKFDRM-LLVKDONJSA-N
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Description

3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is a chemical compound known for its unique structure and properties. This compound features a hexadiyne backbone with a hydroxyl group at the second position, three bromine atoms at the first position, and a phenyl group at the sixth position. The (2R) configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- typically involves the bromination of a precursor compound. One common method is the oxidative bromination of alkynes using reagents such as molecular bromine or tribromoisocyanuric acid. The reaction is usually carried out in a solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like 2-iodoxybenzoic acid or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of trihalomethyl ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of polyynes and other conjugated systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and triple bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Tribromo-4-phenyl-3-butyn-2-ol: Similar structure but with a different backbone.

    Trihalomethyl ketones: Compounds with trihalomethyl groups and ketone functionalities.

Uniqueness

3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is unique due to its specific stereochemistry and the presence of both a hexadiyne backbone and a phenyl group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

819851-08-6

Molecular Formula

C12H7Br3O

Molecular Weight

406.89 g/mol

IUPAC Name

(2R)-1,1,1-tribromo-6-phenylhexa-3,5-diyn-2-ol

InChI

InChI=1S/C12H7Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1

InChI Key

NJPUJKUXSKFDRM-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#CC#C[C@H](C(Br)(Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC(C(Br)(Br)Br)O

Origin of Product

United States

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